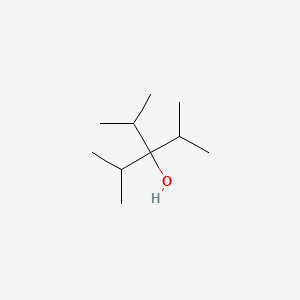
alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a 4-nitrophenyl group and a propanoic acid moiety, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid typically involves the condensation of 2-aminophenol with 4-nitrobenzaldehyde to form the benzoxazole ringThe reaction conditions often include the use of acidic catalysts and solvents such as acetic acid or toluene, with refluxing temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated benzoxazole derivatives: from electrophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzoxazole ring.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers .
Wirkmechanismus
The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(4-Chlorophenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methylphenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methoxyphenyl)benzooxazol-5-yl]propanoic acid
Comparison:
- 2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.
- The chlorophenyl derivative may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.
- The methylphenyl and methoxyphenyl derivatives may have altered lipophilicity and steric effects, influencing their biological activity and chemical behavior .
Eigenschaften
CAS-Nummer |
51234-92-5 |
|---|---|
Molekularformel |
C16H12N2O5 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
YLUWIWDPTZHXQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


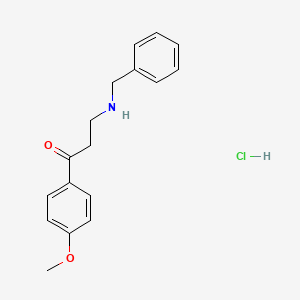
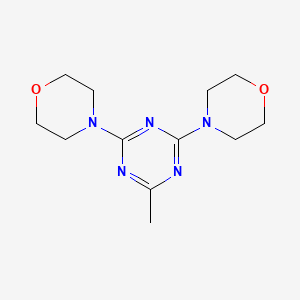

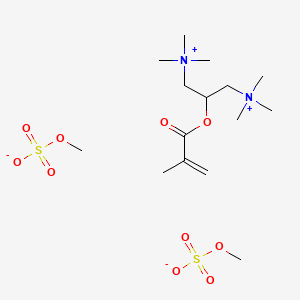
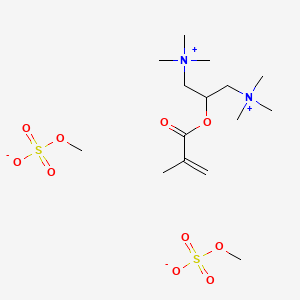
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)

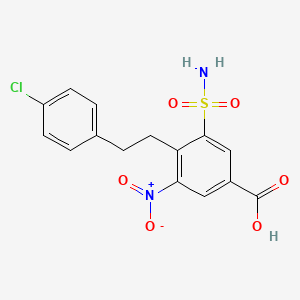


![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
